molecular formula C10H12N2S B8305577 1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- CAS No. 74389-71-2

1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl-

Cat. No.: B8305577
CAS No.: 74389-71-2
M. Wt: 192.28 g/mol
InChI Key: IZJYTDCZXXJUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

74389-71-2

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepine-4-thione

InChI

InChI=1S/C10H12N2S/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5,7,11H,6H2,1H3,(H,12,13)

InChI Key

IZJYTDCZXXJUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=S)NC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (220 mg, 1.25 mmol) and P2S5 (444 mg, 2.0 mmol) in pyridine (10 mL) was heated at 120° C. for 30 min. To the mixture, water (10 mL) was added, and then extracted with ethyl acetate (20 mL), dried with Na2SO4, concentrated and purified by CombiFlash (PE:EA=10:1) to give 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepine-2(3H)-thione (200 mg, 83%). LRMS (M+H)+: 192 m/z.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A disposable tube was charged with 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (220 mg, 1.248 mmol) in THF (12 mL). Lawesson's Reagent (278 mg, 0.687 mmol) was added, and the solution was stirred at 80° C. 1 h. The solution was concentrated with celite and purified by silica gel chromatography to yield 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepine-2(3H)-thione as a yellow foam (0.163 g, 0.848 mmol, 68%).
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step Two

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